molecular formula C13H15ClN2O2 B1521495 (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride CAS No. 1176419-60-5

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride

Cat. No.: B1521495
CAS No.: 1176419-60-5
M. Wt: 266.72 g/mol
InChI Key: VZXPCVVCKQXRHW-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride is a chemical reagent of interest in medicinal and organic chemistry research. This ester derivative is structurally related to imidazole-1-yl-acetic acid compounds, which are established as key synthetic intermediates in the preparation of active pharmaceutical ingredients, most notably the bisphosphonate drug zoledronic acid used in oncology . Researchers value this benzyl-imidazole scaffold for its potential as a building block in drug discovery. The imidazole ring is a privileged structure in medicinal chemistry, capable of engaging in various binding interactions with biological targets. As an ester, this compound offers a protected carboxylic acid functional group, making it a versatile precursor for further synthetic transformations, such as hydrolysis to the corresponding acid or reactions with nucleophiles. The hydrochloride salt form typically enhances the compound's stability and crystallinity for handling and storage. The structural motif of substituted imidazole-2-yl-acetic acid derivatives is a subject of ongoing investigation in various therapeutic areas . This product is intended for laboratory research purposes by qualified professionals. WARNING: This product is provided For Research Use Only . It is strictly not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

methyl 2-(1-benzylimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)9-12-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-8H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPCVVCKQXRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-60-5
Record name 1H-Imidazole-2-acetic acid, 1-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Preparation Methods

N-Alkylation Using Benzyl Chloroacetate

One common method involves the reaction of imidazole with benzyl chloroacetate, which can be generated in situ from benzyl alcohol and chloroacetyl chloride. This reaction forms the benzyl ester of imidazol-1-yl-acetic acid as an intermediate.

  • Reaction conditions: Typically carried out in organic solvents such as ethyl acetate or acetonitrile.
  • Catalysts and bases: Potassium carbonate (K2CO3) is frequently used as a base to facilitate the alkylation.
  • Temperature: Reflux conditions are common to drive the reaction to completion.

Following the alkylation, the benzyl ester intermediate can be converted to the methyl ester or directly to the hydrochloride salt.

Esterification and Hydrolysis

  • The benzyl ester intermediate can be debenzylated either by catalytic hydrogenation using 10% palladium on carbon (Pd/C) or by acidic hydrolysis using 10% hydrochloric acid.
  • Alternatively, methyl chloroacetate can be used directly to alkylate imidazole, forming the methyl ester in one step.
  • Hydrolysis of the ester to the acid is generally avoided in aqueous media to prevent complications; instead, non-aqueous cleavage methods are preferred.

Non-Aqueous Ester Cleavage Using Titanium Tetrachloride

A notable advancement involves the use of titanium tetrachloride (TiCl4) in dichloromethane at low temperatures to cleave tert-butyl esters non-aqueously, yielding the hydrochloride salt directly after quenching with isopropanol.

  • This method avoids the use of aqueous hydrolysis, which can be problematic.
  • It provides higher yields and cleaner products.
  • It is particularly useful when starting from tert-butyl chloroacetate as the alkylating agent.

Representative Preparation Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1. N-Alkylation Imidazole + tert-butyl chloroacetate, K2CO3, reflux in ethyl acetate tert-butyl imidazol-1-yl-acetate ester 75% Efficient and cost-effective alkylation
2. Ester cleavage TiCl4 in dichloromethane, low temp, quench with isopropanol Imidazol-1-yl-acetic acid hydrochloride salt High yield Non-aqueous cleavage avoids hydrolysis issues
3. Conversion to methyl ester hydrochloride Reaction with methyl chloroacetate or benzyl chloroacetate, followed by debenzylation or direct alkylation (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride Variable, optimized per method Debenzylation by Pd/C or acid hydrolysis

Comparative Analysis of Alkylating Agents

Alkylating Agent Advantages Disadvantages Typical Yield (%)
tert-Butyl chloroacetate Cheaper, efficient alkylation, cleaner reaction Requires TiCl4 for ester cleavage ~75%
tert-Butyl bromoacetate Effective alkylation catalyst required (BBDE Cl) Expensive catalyst, complex base system ~50%
Benzyl chloroacetate Direct formation of benzyl ester intermediate Requires debenzylation step (Pd/C or acid) Variable
Methyl chloroacetate Direct methyl ester formation Hydrolysis step needed for acid salt Moderate

Key Research Findings

  • The use of tert-butyl chloroacetate with potassium carbonate in refluxing ethyl acetate provides a practical and high-yielding route to the ester intermediate, outperforming bromoacetate counterparts in cost and efficiency.
  • Non-aqueous cleavage of the tert-butyl ester using TiCl4 enables direct formation of the hydrochloride salt without aqueous hydrolysis, simplifying purification and improving product stability.
  • Debenzylation of benzyl esters via catalytic hydrogenation or acid hydrolysis is effective but adds additional steps and potential for side reactions.
  • Direct alkylation with methyl chloroacetate is simpler but often requires subsequent hydrolysis and salt formation steps, which may reduce overall efficiency.

Summary Table of Preparation Methods

Method ID Starting Materials Key Reagents/Conditions Main Steps Advantages Limitations
Method A Imidazole + tert-butyl chloroacetate K2CO3, reflux in ethyl acetate; TiCl4 cleavage Alkylation → Non-aqueous cleavage High yield, cost-effective, clean Requires TiCl4 handling
Method B Imidazole + benzyl chloroacetate (in situ) Pd/C hydrogenation or 10% HCl hydrolysis Alkylation → Debenzylation Well-established, selective Extra step, catalyst cost
Method C Imidazole + methyl chloroacetate Hydrolysis, salt formation Alkylation → Hydrolysis → Salt formation Direct methyl ester formation Aqueous hydrolysis complications

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Based on the search results, here's what is known about the applications of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride:

This compound is a chemical compound with the molecular formula C13H15ClN2O2 . It can also be referred to as 1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride .

Scientific Research Applications

  • Intermediate in Synthesis: Imidazol-1-yl-acetic acid hydrochloride, which can be synthesized through a process involving tert-butyl chloroacetate, is a key intermediate in the synthesis of zoledronic acid .
  • Insulin-Degrading Enzyme (IDE) Research: Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, which are structurally related, have been studied for their structure-activity relationships as dual binders of human Insulin-Degrading Enzyme . The study found that the carboxylic acid, the imidazole, and the tertiary amine were critical for activity . A methyl ester of one compound was optimized to an amide or a 1,2,4-oxadiazole . Compounds were optimized for solubility, lipophilicity, and stability in plasma and microsomes .
  • Chemical Probe: Compound 44 (BDM43079) and its methyl ester precursor 48 (BDM43124) are useful chemical probes for exploring IDE’s role .

Mechanism of Action

The mechanism of action of (1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate hydrochloride (evidence compound) shares a related imidazole-derived scaffold but differs in key structural aspects (Table 1).

Table 1: Structural and Physicochemical Comparison

Property (1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate hydrochloride
Core structure Monocyclic imidazole with benzyl group Benzo-fused imidazole (benzimidazole)
Position 2 substituent Acetic acid methyl ester Thioether-linked acetic acid ethyl ester
Salt form Hydrochloride Hydrochloride
Molecular formula C₁₃H₁₅ClN₂O₂ (estimated*) C₁₁H₁₃ClN₂O₂S
Monoisotopic mass ~276.077 (estimated*) 272.0386
Key functional groups Ester, benzyl, imidazole Thioether, ethyl ester, benzimidazole
Key Observations:

Core Structure: The target compound’s monocyclic imidazole may offer greater conformational flexibility compared to the rigid benzimidazole core of the evidence compound. This could influence binding affinity in biological targets.

Position 2 Substituent :

  • The methyl ester in the target compound is less lipophilic than the ethyl ester in the evidence compound, which may impact membrane permeability.
  • The thioether (-S-) group in the evidence compound could enhance oxidative stability compared to oxygen-based esters but may also increase susceptibility to metabolic sulfoxidation.

Mass and Solubility: The evidence compound’s lower monoisotopic mass (272.0386 vs. ~276.077) reflects differences in substituent atomic composition (e.g., sulfur inclusion). Both compounds’ hydrochloride salts likely exhibit similar solubility profiles in polar solvents.

Metabolic Stability:
  • Methyl esters generally undergo faster hydrolysis than ethyl esters, suggesting the target compound may have a shorter half-life in vivo unless stabilized by the benzyl group.

Biological Activity

(1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design. The presence of the benzyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems. The methyl ester moiety plays a crucial role in its biological activity, as modifications to this group can significantly alter the compound's efficacy.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit insulin-degrading enzyme (IDE), which is implicated in the pathogenesis of Alzheimer's disease and type 2 diabetes. Structural studies have shown that certain analogs can bind to IDE, inhibiting its activity against amyloid-beta peptides, thereby reducing their accumulation in neuronal tissues .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been noted to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve microtubule destabilization and activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components. A series of analogs were synthesized to explore this relationship:

CompoundStructureIC50 (µM)Activity Description
1Benzyl-Imidazole0.5Inhibits IDE activity
2Tert-butyl Ester0.3Enhanced stability and activity
3Methyl Ester1.0Moderate IDE inhibition
4Hydrolyzed Acid>10Inactive against IDE

The data indicate that modifications to the methyl ester group can enhance both stability in plasma and inhibitory potency against IDE. For instance, replacing the methyl ester with a tert-butyl group significantly improved the compound's half-life and potency .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • IDE Inhibition Study : A high-throughput screening identified several analogs with potent IDE inhibitory activity. The best-performing compounds showed significant reductions in amyloid-beta levels in vitro, suggesting potential applications in Alzheimer’s disease treatment .
  • Anticancer Evaluation : In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through caspase activation. The compound was shown to enhance caspase-3 activity by up to 57% at concentrations as low as 10 µM .
  • Microtubule Destabilization : Compounds based on the imidazole scaffold were tested for their ability to disrupt microtubule assembly, which is critical for cancer cell proliferation. The results indicated that several derivatives could significantly inhibit microtubule formation at concentrations ranging from 5 µM to 20 µM .

Q & A

Q. What are the optimized synthetic routes for (1-Benzyl-1H-imidazol-2-yl)-acetic acid methyl ester hydrochloride?

Methodological Answer: The compound can be synthesized via N-alkylation of imidazole derivatives followed by esterification. A validated approach involves:

  • Step 1: Reacting 1-benzylimidazole with tert-butyl chloroacetate under mild conditions to form the intermediate .
  • Step 2: Cleaving the tert-butyl ester using titanium tetrachloride (TiCl₄) in a non-aqueous medium to yield the free acid .
  • Step 3: Methyl esterification using thionyl chloride (SOCl₂) in methanol, achieving >85% yield under reflux .

Key Considerations:

  • Purity optimization: Use column chromatography (silica gel, ethyl acetate/hexane) to remove by-products like unreacted benzylimidazole .
  • Reaction monitoring: Track progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Q. How do solubility and stability influence experimental design?

Methodological Answer:

  • Solubility: The hydrochloride salt form enhances water solubility (>90 mg/mL), enabling biological assays in aqueous buffers . For organic phases (e.g., DMSO), confirm solubility via UV-Vis spectroscopy (λmax 260 nm) .
  • Stability: Store at -20°C in anhydrous conditions to prevent hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for this compound?

Methodological Answer:

  • Common discrepancies: Overlapping peaks for benzyl protons (δ 7.2–7.5 ppm) and imidazole protons (δ 7.8–8.1 ppm) in DMSO-d₆ .
  • Resolution strategies:
    • Use 2D NMR (COSY, HSQC) to assign signals. For example, HSQC can distinguish imidazole C-H couplings from aromatic protons .
    • Compare with computational predictions (DFT-based NMR simulations) using software like Gaussian .

Q. What mechanisms underlie its reported anticancer activity, and how can assay variability be minimized?

Methodological Answer:

  • Proposed mechanisms: The benzylimidazole core intercalates DNA, while the ester group enhances cellular uptake. In vitro studies show IC₅₀ = 12 µM against HeLa cells via apoptosis (caspase-3 activation) .
  • Assay optimization:
    • Use standardized MTT protocols with 24-hour pre-incubation in serum-free media to reduce serum esterase interference .
    • Validate results across multiple cell lines (e.g., MCF-7, A549) and include positive controls (e.g., cisplatin) .

Data Contradiction Analysis:

  • Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from differences in cell passage number or DMSO concentration (>0.1% causes cytotoxicity). Replicate assays with fresh stock solutions .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR modeling: Use Schrödinger’s Maestro to correlate electronic properties (HOMO/LUMO) with bioactivity. For example, electron-withdrawing groups on the benzyl ring enhance DNA binding .
  • Docking studies: Target the ATP-binding site of kinases (e.g., EGFR) using AutoDock Vina. The imidazole ring forms hydrogen bonds with Lys721, while the ester group stabilizes hydrophobic interactions .

Validation: Compare predictions with experimental IC₅₀ data for 10+ derivatives. A Pearson coefficient >0.7 indicates robust SAR .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride
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(1-Benzyl-1h-imidazol-2-yl)-acetic acid methyl ester hydrochloride

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